Home > Products > Screening Compounds P82150 > Xamoterol beta-D-Glucuronide
Xamoterol beta-D-Glucuronide -

Xamoterol beta-D-Glucuronide

Catalog Number: EVT-13537741
CAS Number:
Molecular Formula: C22H33N3O11
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Xamoterol beta-D-Glucuronide is a glucuronide derivative of Xamoterol, a cardiac stimulant primarily used in the treatment of heart failure. Xamoterol itself acts as a selective partial agonist of the β1-adrenergic receptor, which plays a crucial role in modulating cardiac function. The glucuronidation process enhances the solubility and excretion of the compound, making it more pharmacologically relevant.

Source

Xamoterol beta-D-Glucuronide is synthesized from Xamoterol through the process of glucuronidation, which involves the conjugation of glucuronic acid to the drug. This transformation is typically facilitated by enzymes known as UDP-glucuronosyltransferases (UGTs) that facilitate the transfer of glucuronic acid to various substrates, including drugs and endogenous compounds .

Classification

Xamoterol beta-D-Glucuronide falls under several classifications:

  • Chemical Class: Organic compounds, specifically O-glucuronides.
  • Pharmacological Class: Cardiac stimulants and β1-adrenoceptor partial agonists.
  • Chemical Taxonomy: It belongs to the subclass of morpholine carboxylic acids and derivatives, indicating its structural characteristics .
Synthesis Analysis

Methods

The synthesis of Xamoterol beta-D-Glucuronide can be achieved through various methods, primarily involving enzymatic or chemical glucuronidation. The enzymatic method utilizes recombinant UGTs to catalyze the reaction between Xamoterol and UDP-glucuronic acid.

Technical Details

  1. Enzymatic Glucuronidation:
    • Enzyme Source: Recombinant human UGTs are often used for this process.
    • Reaction Conditions: The reaction typically occurs at physiological pH (around 7.4) and at temperatures between 30°C to 37°C.
    • Substrate Concentration: Optimal concentrations of both Xamoterol and UDP-glucuronic acid are critical for maximizing yield.
  2. Chemical Synthesis:
    • Chemical methods may involve direct coupling reactions using activating agents to facilitate the formation of the glucuronide bond.
Molecular Structure Analysis

Structure

The molecular formula for Xamoterol beta-D-Glucuronide is C22H31N3O8C_{22}H_{31}N_{3}O_{8}, reflecting the addition of a glucuronic acid moiety to the original structure of Xamoterol.

Data

  • Molecular Weight: Approximately 439.5 g/mol.
  • Structural Characteristics: The compound features a morpholine ring characteristic of its parent compound, with additional hydroxyl and carboxyl groups introduced through glucuronidation .
Chemical Reactions Analysis

Reactions

Xamoterol beta-D-Glucuronide primarily undergoes metabolic reactions involving further conjugation or hydrolysis. The primary pathway involves:

  • Hydrolysis: Conversion back to Xamoterol and glucuronic acid in biological systems, which can occur via enzymatic action.

Technical Details

The stability of Xamoterol beta-D-Glucuronide under physiological conditions is significant for its therapeutic efficacy. Studies indicate that it has a longer half-life compared to its parent compound due to its increased solubility and reduced metabolism .

Mechanism of Action

Process

Xamoterol beta-D-Glucuronide acts by modulating β1-adrenergic receptor activity in cardiac tissues. As a partial agonist, it stimulates these receptors to enhance cardiac contractility without causing excessive stimulation that could lead to adverse effects.

Data

Research shows that while Xamoterol provides beneficial effects on heart function at rest, its action diminishes during physical exertion, aligning with its pharmacodynamic profile as a selective agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is approximately 3.46 mg/mL, indicating moderate hydrophilicity.
  • Log P Value: Predicted log P values range from -0.31 to -1.11, suggesting limited ability to cross lipid membranes.

Chemical Properties

  • pKa Values: The strongest acidic pKa is around 9.95, while the strongest basic pKa is approximately 8.76.
  • Polar Surface Area: The polar surface area measures about 103.29 Ų, indicating good solubility characteristics for renal excretion.

These properties contribute to its pharmacokinetic profile, ensuring efficient absorption and elimination from the body .

Applications

Scientific Uses

Xamoterol beta-D-Glucuronide is primarily studied for its role in enhancing cardiac function in heart failure patients. Its glucuronidated form may also be useful in pharmacokinetic studies aimed at understanding drug metabolism and excretion pathways.

Moreover, due to its selective action on β1-adrenoceptors, it serves as a model compound for developing new cardiac therapies that minimize side effects associated with non-selective adrenergic agonists .

Biosynthetic Pathways and Enzymatic Glucuronidation of Xamoterol beta-D-Glucuronide

Role of UDP-Glucuronosyltransferase (UGT) Isoenzymes in Xamoterol Conjugation

Xamoterol undergoes extensive glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, forming its major metabolite xamoterol beta-D-glucuronide. This conjugation occurs at the phenolic hydroxyl group of xamoterol, facilitated by specific UGT isoforms. The human UGT superfamily comprises 22 proteins categorized into UGT1A, UGT2A, and UGT2B subfamilies, each exhibiting distinct tissue expression patterns and substrate specificities [2] [6].

  • Primary Hepatic Enzymes: UGT1A1, UGT1A3, and UGT1A9 are the predominant isoforms responsible for hepatic xamoterol glucuronidation. Quantitative proteomic analyses reveal these isoforms constitute approximately 10%, 7%, and 7% of total hepatic UGT protein content, respectively. UGT1A6 (10%) and UGT2B7 (22%) may also contribute, albeit with potentially lower affinity [6]. The high conservation of the C-terminal domain across UGTs facilitates UDP-glucuronic acid (UDPGA) binding, while the divergent N-terminal domain governs substrate recognition for xamoterol [6].
  • Extra-Hepatic Metabolism: Intestinal UGTs, particularly UGT1A10 (expressed specifically in intestines at 17.3% of total intestinal UGT mRNA), play a significant role in first-pass glucuronidation following oral xamoterol administration. Renal UGT1A9 and UGT2B7 (constituting 36% and 37% of renal UGT mRNA, respectively) may contribute to systemic clearance [6] [10]. This tissue distribution significantly impacts xamoterol bioavailability.
  • Catalytic Mechanism: UGTs catalyze the nucleophilic attack by the phenolic oxygen of xamoterol on the anomeric carbon (C1) of the glucuronic acid moiety within UDPGA. This results in the formation of a β-D-glucopyranuronosyl linkage, producing the hydrophilic xamoterol beta-D-glucuronide conjugate and UDP as a co-product [2] [6]. The reaction occurs luminally within the endoplasmic reticulum.

Table 1: Major Human UGT Isoenzymes Implicated in Xamoterol Glucuronidation

UGT IsoformRelative Hepatic Protein Abundance (%)Mean Protein Content (pmol/mg HLM)Primary Tissue LocalizationRole in Xamoterol Metabolism
UGT1A110%45.2Liver, IntestineMajor hepatic enzyme
UGT1A37%31.9Liver, IntestineMajor hepatic enzyme
UGT1A97%31.8Liver, KidneyHepatic/Renal contributor
UGT1A10<1%<1IntestineMajor intestinal enzyme
UGT2B722%98.0Liver, KidneyPotential contributor
UGT1A610%42.8Liver, Nasal mucosaPotential contributor

Kinetic Analysis of Glucuronidation Efficiency Across Human and Model Organism Systems

The glucuronidation of xamoterol exhibits distinct kinetic properties across species, impacting its metabolic clearance and bioavailability. Kinetic studies utilize parameters like Michaelis constant (Km), maximal velocity (Vmax), intrinsic clearance (CLint = Vmax/Km), and extraction ratio (EH) to quantify efficiency.

  • Human Kinetics: Following intravenous administration in humans, xamoterol demonstrates a moderate systemic clearance (224 ml/min) and a volume of distribution (Vss) of 48 L, indicating distribution beyond plasma water. Oral administration reveals very low absolute bioavailability (5%), irrespective of formulation (tablet or solution). This low bioavailability is primarily attributed to extensive first-pass metabolism, predominantly glucuronidation in the liver and intestine, rather than dissolution limitations. The elimination half-life after oral dosing (16 h) is significantly longer than after intravenous dosing (7.7 h), suggesting potential flip-flop kinetics where absorption rate limits elimination [4]. Approximately 62% of an intravenous dose is recovered unchanged in urine, highlighting renal excretion as a major pathway for the parent drug, while glucuronidation dominates metabolic clearance [4].
  • Rat Model Kinetics: Rats exhibit rapid and extensive glucuronidation. In vivo, glucuronidation accounts for >90% of xamoterol metabolism. Biliary excretion contains exclusively the glucuronide conjugate, while urine contains roughly equal amounts of glucuronide and unchanged xamoterol, plus a minor sulfate conjugate (<1%). The half-life of biliary glucuronide excretion matches that of urinary unchanged drug excretion (~0.5-1 h), indicating efficient conjugation and elimination. Studies in isolated perfused rat liver confirm glucuronidation as the almost exclusive metabolic pathway, with an extraction ratio (EH) of approximately 0.15 [3]. The high water solubility of xamoterol and its predominant glucuronidation make it a model substrate for glucuronidation pharmacokinetic studies in rats [3].
  • Enzyme Kinetics In Vitro: Human liver microsomes (HLMs) exhibit high intrinsic clearance for xamoterol glucuronidation. The relatively low Km values observed for the major UGT isoforms (UGT1A1, UGT1A3, UGT1A9) indicate high affinity for xamoterol. Vmax values reflect the catalytic capacity once saturated. The high CLint (Vmax/Km) in HLMs compared to rat or dog liver systems underscores the efficiency of human glucuronidation pathways for this compound [4] [6]. Genetic polymorphisms in UGTs (e.g., UGT1A128, UGT2B172 deletion) contribute to large interindividual variability in protein expression (e.g., UGT2B17 shows 3146-fold variability) and consequently, glucuronidation activity [6].

Table 2: Comparative Kinetic Parameters of Xamoterol Glucuronidation

ParameterHuman (In Vivo)Rat (In Vivo)Human Liver Microsomes (In Vitro)Perfused Rat Liver (In Vitro)
Systemic Clearance (CL)224 ml/min21.0 ± 6.5 L/h/kg--
Oral Bioavailability (F)5%Negligible (BQL)--
IV t½7.7 h< 0.1 h--
Oral t½16 h---
Vss48 L1.3–1.9 L/kg--
% Dose as Urinary Glucuronide~30% (estimated)~45%--
% Dose as Biliary Glucuronide-~45%--
Hepatic Extraction Ratio (EH)~0.95 (estimated)High-~0.15
Intrinsic Clearance (CLint)--High (UGT1A1,1A3,1A9)-

Interspecies Variability in Metabolic Clearance Pathways

Significant differences exist in the primary routes and efficiencies of xamoterol clearance between humans, rats, and dogs, driven by variations in UGT expression, activity, and the presence of alternative metabolic pathways.

  • Rat vs. Human: Rats rely almost exclusively on glucuronidation for xamoterol metabolism (>90% of metabolic clearance). Bile is the major route of elimination for the glucuronide conjugate, with urinary excretion accounting for roughly half of the eliminated glucuronide and the other half as unchanged drug. Sulfation is a negligible pathway (<1% of dose) [3]. In contrast, while glucuronidation is the dominant metabolic pathway in humans, renal excretion of unchanged parent drug plays a significantly larger role overall (62% of IV dose) compared to rats. This highlights a major species difference: rats conjugate more extensively and eliminate conjugates significantly via bile, while humans excrete more unchanged drug renally and likely have a higher proportion of conjugates eliminated in urine [3] [4].
  • Canine Model: Dogs exhibit a distinct metabolic profile. While glucuronidation occurs, sulfation represents a quantitatively more significant pathway compared to rats. Dosing studies show that dogs excrete equal amounts of glucuronide and unchanged xamoterol in urine, alongside a substantial proportion of the sulfate conjugate (dose-dependent, becoming significant at higher doses). This indicates a greater capacity and potentially higher affinity of sulfotransferases (SULTs) for xamoterol in dogs compared to rats or humans [3] [8]. The high systemic clearance observed in dogs (4.0 ± 0.3 L/h/kg) reflects efficient overall metabolism, involving both conjugation pathways.
  • Implications for Preclinical to Clinical Translation: The near-exclusive glucuronidation in rats makes them a useful model for studying this specific pathway's pharmacokinetics. However, the significant contribution of sulfation in dogs and the substantial renal excretion of unchanged drug in humans underscore the limitations of extrapolating quantitative metabolic clearance data directly from rodents to humans. The very low oral bioavailability observed across all species (negligible in rats/dogs, 5% in humans) consistently points to extensive first-pass metabolism as a critical factor, although the relative contribution of glucuronidation versus sulfation in the gut and liver during first-pass differs [3] [4] [8]. Understanding these interspecies differences is crucial for interpreting toxicology studies and predicting human pharmacokinetics and metabolic interactions.

Table 3: Interspecies Variability in Xamoterol Disposition

Metabolic CharacteristicHumanRatDog
Dominant Metabolic PathwayGlucuronidation (Phase II)Glucuronidation (Phase II)Sulfation & Glucuronidation
Urinary ExcretionUnchanged drug (62% of IV dose), Glucuronide (~30% est.)Unchanged drug (~45%), Glucuronide (~45%), Sulfate (<1%)Unchanged drug (~33%), Glucuronide (~33%), Sulfate (~33%)
Biliary ExcretionMinor (Quantitative data limited)Glucuronide (Major route, ~45% of dose)Minor (Quantitative data limited)
Renal Excretion of ParentHigh (62% of IV dose)Moderate (~45% of dose)Moderate (~33% of dose)
Oral BioavailabilityLow (5%)Negligible (Below Quantification Limit)Negligible (Below Quantification Limit)
Key EnzymesUGT1A1, UGT1A3, UGT1A9 (Liver/Intestine)UGTs (Specific isoforms less defined)UGTs & SULTs
Systemic Clearance (CL)Moderate (224 ml/min)Very High (21.0 ± 6.5 L/h/kg)High (4.0 ± 0.3 L/h/kg)
Volume of Distribution (Vss)Moderate (48 L)Large (1.3–1.9 L/kg)Moderate/Large (Data limited)

Compounds Mentioned in Article

  • Xamoterol
  • Xamoterol beta-D-Glucuronide
  • UDP-Glucuronic Acid (UDPGA)
  • Uridine 5'-diphosphoglucuronic acid (UDPGA)
  • Morphine-6-glucuronide (M6G) (Comparator)
  • 4-Hydroxypropranolol (4-OHP) (Methodological reference)
  • Uridine 5’-diphospho-glucuronosyltransferases (UGTs)

Properties

Product Name

Xamoterol beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenoxy]oxane-2-carboxylic acid

Molecular Formula

C22H33N3O11

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C22H33N3O11/c26-13(11-23-5-6-24-22(32)25-7-9-33-10-8-25)12-34-14-1-3-15(4-2-14)35-21-18(29)16(27)17(28)19(36-21)20(30)31/h1-4,13,16-19,21,23,26-29H,5-12H2,(H,24,32)(H,30,31)/t13?,16-,17-,18+,19-,21+/m0/s1

InChI Key

MYOPHKPKLKCKRH-DNPGXZAYSA-N

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Isomeric SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.